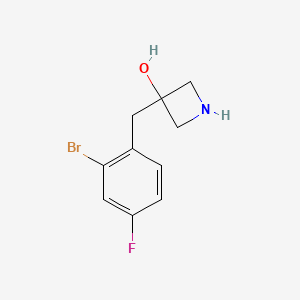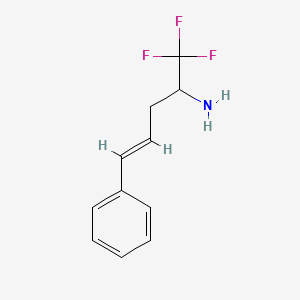
1,1,1-Trifluoro-5-phenylpent-4-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-5-phenylpent-4-en-2-amine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a pentenylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with appropriate amine sources under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-5-phenylpent-4-en-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1-Trifluoro-4-phenylbut-3-en-2-one
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
Uniqueness: 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and a phenyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C11H12F3N |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,15H2/b7-4+ |
InChI-Schlüssel |
SCHMFXFKXNDSHH-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CC(C(F)(F)F)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


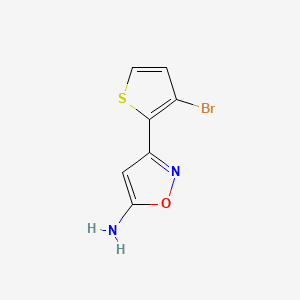
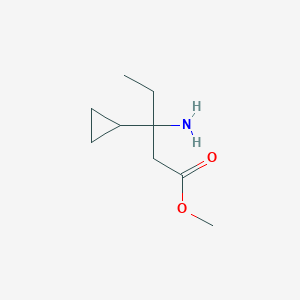
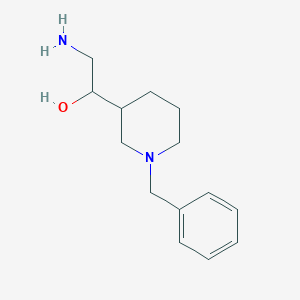
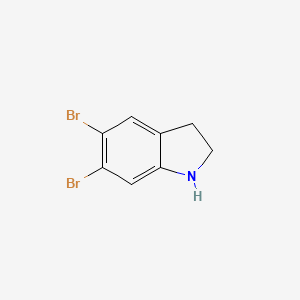
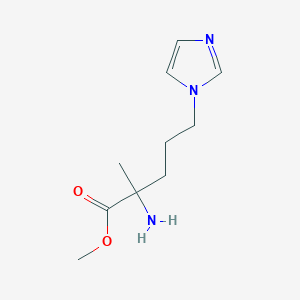
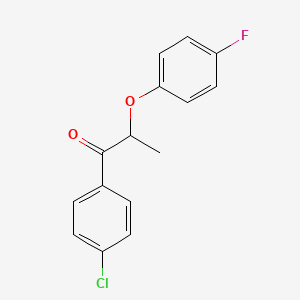

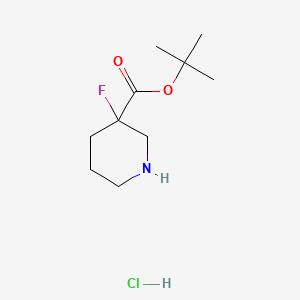
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
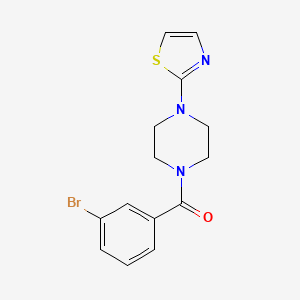

![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
